molecular formula C10H10F2O B11823828 (2-(3,5-Difluorophenyl)cyclopropyl)methanol

(2-(3,5-Difluorophenyl)cyclopropyl)methanol

Cat. No.: B11823828
M. Wt: 184.18 g/mol
InChI Key: VUBHQXODHNUPSH-UHFFFAOYSA-N
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Description

(2-(3,5-Difluorophenyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-Difluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanol group. One common method involves the reaction of 3,5-difluorophenylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(3,5-Difluorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (2-(3,5-Difluorophenyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (2-(3,5-Difluorophenyl)cyclopropyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(3,5-Difluorophenyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(3,5-Difluorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2-(3,5-Dichlorophenyl)cyclopropyl)methanol: Similar structure but with chlorine atoms instead of fluorine.

    (2-(3,5-Dimethylphenyl)cyclopropyl)methanol: Similar structure but with methyl groups instead of fluorine.

    (2-(3,5-Difluorophenyl)cyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

(2-(3,5-Difluorophenyl)cyclopropyl)methanol is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

[2-(3,5-difluorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H10F2O/c11-8-1-6(2-9(12)4-8)10-3-7(10)5-13/h1-2,4,7,10,13H,3,5H2

InChI Key

VUBHQXODHNUPSH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=CC(=C2)F)F)CO

Origin of Product

United States

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